![molecular formula C16H18N4O2 B5616391 N'-(4-tert-butylbenzoyl)-2-pyrazinecarbohydrazide CAS No. 5329-78-2](/img/structure/B5616391.png)
N'-(4-tert-butylbenzoyl)-2-pyrazinecarbohydrazide
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Description
Synthesis Analysis
The synthesis of compounds related to N'-(4-tert-Butylbenzoyl)-2-pyrazinecarbohydrazide often involves eco-friendly methods under solvothermal conditions, leading to high yields and minimal environmental pollution. For example, similar pyrazoles and isoxazoles have been synthesized through reactions involving malonohydrazide derivatives with high efficiency (Musad, Rai, & Byrappa, 2010).
Molecular Structure Analysis
The molecular structure of compounds analogous to N'-(4-tert-Butylbenzoyl)-2-pyrazinecarbohydrazide has been studied extensively using techniques like X-ray diffraction and NMR spectroscopy. These studies reveal detailed information about the geometric and electronic structures, facilitating understanding of their molecular properties and reactivity (Günay et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving N'-(4-tert-Butylbenzoyl)-2-pyrazinecarbohydrazide derivatives highlight their versatility in forming various structural motifs. These reactions are critical for the development of novel compounds with potential applications in medicinal chemistry and materials science (Ivanov et al., 2017).
Physical Properties Analysis
The physical properties of N'-(4-tert-Butylbenzoyl)-2-pyrazinecarbohydrazide derivatives, such as melting points, solubility, and crystal structures, are essential for their application in designing new materials and drugs. These properties are determined through experimental methods and theoretical calculations, providing insights into their stability and behavior in different environments (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the application of N'-(4-tert-Butylbenzoyl)-2-pyrazinecarbohydrazide derivatives in chemical synthesis and drug design. Studies focusing on these aspects employ various spectroscopic and computational techniques to unravel the mechanisms underlying their chemical behavior (Abdelhamid & Attaby, 1991).
Mechanism of Action
The mechanism of action of this compound is not known without specific study or literature.
properties
IUPAC Name |
N'-(4-tert-butylbenzoyl)pyrazine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-16(2,3)12-6-4-11(5-7-12)14(21)19-20-15(22)13-10-17-8-9-18-13/h4-10H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSDKENSGHZWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967873 |
Source
|
Record name | N-(4-tert-Butylbenzoyl)pyrazine-2-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-N'-(pyrazine-2-carbonyl)benzohydrazide | |
CAS RN |
5329-78-2 |
Source
|
Record name | N-(4-tert-Butylbenzoyl)pyrazine-2-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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